3-(4-Ethynylphenoxy)propan-1-amine
Description
3-(4-Ethynylphenoxy)propan-1-amine is a primary amine derivative featuring a propan-1-amine backbone substituted at the 3rd carbon with a phenoxy group bearing an ethynyl (-C≡CH) moiety at the para position. Its structure allows for conjugation via the ethynyl group, enabling participation in click chemistry or metal-catalyzed coupling reactions.
Properties
IUPAC Name |
3-(4-ethynylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-10-4-6-11(7-5-10)13-9-3-8-12/h1,4-7H,3,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJFXFUINNSFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethynylphenoxy)propan-1-amine typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment to Phenoxy Moiety: The phenoxy group can be synthesized through a nucleophilic aromatic substitution reaction, where a phenol reacts with a suitable leaving group, such as a halide.
Formation of Propan-1-amine Chain: The final step involves the attachment of the propan-1-amine chain to the phenoxy moiety, which can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Ethynylphenoxy)propan-1-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethynylphenoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce ethyl derivatives.
Scientific Research Applications
3-(4-Ethynylphenoxy)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(4-Ethynylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Ethynyl vs. Methoxy/Chloro: The ethynyl group in 3-(4-Ethynylphenoxy)propan-1-amine is a strong electron-withdrawing moiety due to sp-hybridization, which may enhance reactivity in electrophilic substitutions or metal-binding interactions compared to electron-donating methoxy (-OCH₃) or moderately withdrawing chloro (-Cl) groups .
- Adamantane vs.
Physicochemical Properties
- Synthetic Accessibility : Reductive alkylation () and condensation reactions () are common synthetic routes for such amines, though ethynyl-substituted precursors may require specialized handling due to alkyne reactivity .
Biological Activity
3-(4-Ethynylphenoxy)propan-1-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
- Chemical Formula : C11H13NO
- Molecular Weight : 175.23 g/mol
- IUPAC Name : 3-(4-Ethynylphenoxy)propan-1-amine
The compound features an ethynyl group attached to a phenoxy moiety, which is linked to a propan-1-amine structure. This unique configuration is believed to contribute to its biological activity.
3-(4-Ethynylphenoxy)propan-1-amine has been shown to interact with various molecular targets, primarily influencing enzyme activity and receptor binding. The compound's mechanism may involve:
- Inhibition of Enzymatic Activity : It binds to specific enzymes, modulating their function and potentially leading to reduced cellular proliferation in cancer cells.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to inflammation and cell growth.
Biological Activities
Research indicates that 3-(4-Ethynylphenoxy)propan-1-amine exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Some studies have indicated that it possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduced cytokine production | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Anticancer Activity
In a study examining the effects of 3-(4-Ethynylphenoxy)propan-1-amine on breast cancer cells, researchers found that treatment with the compound resulted in a significant decrease in cell viability. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. This suggests potential therapeutic applications in oncology.
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound using a murine model of arthritis. Results indicated that administration of 3-(4-Ethynylphenoxy)propan-1-amine led to decreased swelling and pain, correlating with reduced levels of inflammatory markers in serum.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
